molecular formula C22H25N3O3 B11125404 2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11125404
M. Wt: 379.5 g/mol
InChI Key: YJHOZTAOUGFNKF-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, including the formation of the indole core, the introduction of the methoxy group, and the coupling with the piperazine derivative. Common reagents used in these reactions include:

    Indole derivatives: Starting materials for the indole core.

    Methoxy reagents: Such as methanol or dimethyl sulfate for introducing the methoxy group.

    Piperazine derivatives: For coupling with the indole core.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: Interaction with specific receptors in the body.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole derivatives: Compounds with similar indole cores and methoxy groups.

    Piperazine derivatives: Compounds with similar piperazine structures.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H25N3O3/c1-27-18-7-8-19-17(15-18)9-10-25(19)16-22(26)24-13-11-23(12-14-24)20-5-3-4-6-21(20)28-2/h3-10,15H,11-14,16H2,1-2H3

InChI Key

YJHOZTAOUGFNKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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